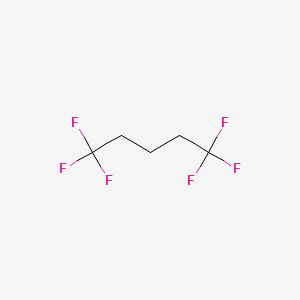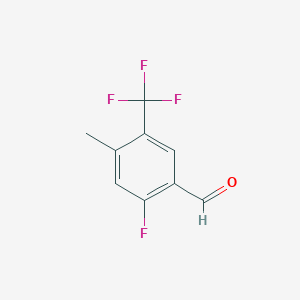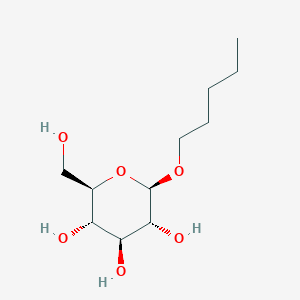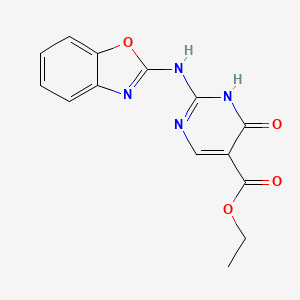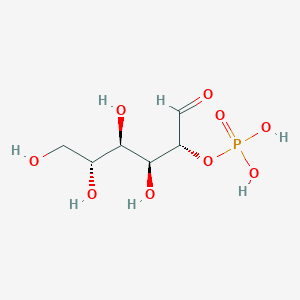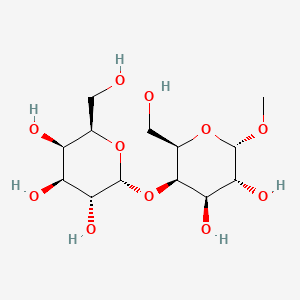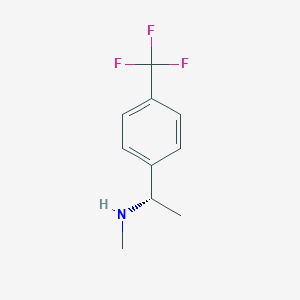
N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
説明
N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), which is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.
作用機序
N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A exerts its effects by binding to and activating PPARα, which is a transcription factor that regulates the expression of genes involved in lipid metabolism and inflammation. Activation of PPARα by N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A leads to increased fatty acid oxidation, decreased triglyceride synthesis, and reduced inflammation. In addition, N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A has been shown to activate other signaling pathways such as AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK), which further contribute to its beneficial effects.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A has been shown to have a number of biochemical and physiological effects. It has been shown to reduce serum triglyceride and cholesterol levels, increase high-density lipoprotein (HDL) cholesterol levels, and improve insulin sensitivity. In addition, N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A has been shown to reduce inflammation and oxidative stress, and to have anti-tumor effects. These effects make it a potential candidate for the treatment of various metabolic disorders and inflammatory diseases.
実験室実験の利点と制限
N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A has several advantages for lab experiments. It is a potent and selective agonist of PPARα, which makes it a useful tool for studying the role of PPARα in various biological processes. In addition, N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A has been shown to have good bioavailability and pharmacokinetic properties, which makes it suitable for in vivo studies. However, there are also some limitations to using N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A in lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural ligands of PPARα. In addition, the long-term effects of N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A on human health are not yet fully understood.
将来の方向性
There are several future directions for research on N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A. One area of research is to further investigate its potential applications in the treatment of metabolic disorders such as dyslipidemia, atherosclerosis, and NAFLD. Another area of research is to explore its potential applications in the treatment of inflammatory diseases and cancer. In addition, further studies are needed to understand the long-term effects of N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A on human health, as well as its potential interactions with other drugs. Finally, there is a need for the development of more potent and selective agonists of PPARα, which may have even greater therapeutic potential than N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A.
科学的研究の応用
N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A has been extensively studied for its potential applications in medical research. It has been shown to have beneficial effects on lipid metabolism, inflammation, and oxidative stress, which makes it a promising candidate for the treatment of various metabolic disorders such as dyslipidemia, atherosclerosis, and non-alcoholic fatty liver disease (NAFLD). In addition, N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide A has been shown to have anti-inflammatory and anti-tumor effects, which makes it a potential candidate for the treatment of inflammatory diseases and cancer.
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF13NO/c21-11-7-5-10(6-8-11)9-35-14(36)12-3-1-2-4-13(12)15(22,23)16(24,25)17(26,27)18(28,29)19(30,31)20(32,33)34/h1-8H,9H2,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSGINNGSAZHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



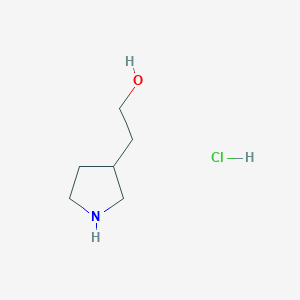
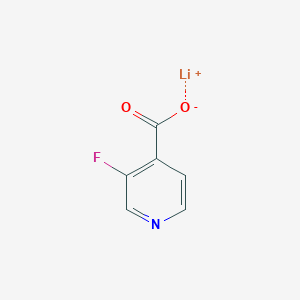


![[(1S)-1-amino-2-phenylethyl]phosphonic acid](/img/structure/B3042743.png)
